molecular formula C7H12O2 B15475974 3(2H)-Furanone, dihydro-2,5,5-trimethyl- CAS No. 34004-67-6

3(2H)-Furanone, dihydro-2,5,5-trimethyl-

Cat. No.: B15475974
CAS No.: 34004-67-6
M. Wt: 128.17 g/mol
InChI Key: IPVABZOEFKUFHY-UHFFFAOYSA-N
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Description

3(2H)-Furanone, dihydro-2,5,5-trimethyl-, is a partially hydrogenated furanone derivative with methyl substituents at positions 2, 5, and 4. This compound belongs to the class of γ-lactones, characterized by a five-membered cyclic ester structure. The trimethyl substitution in the target compound likely influences its stability, volatility, and sensory properties compared to hydroxyl- or methoxy-substituted furanones.

Properties

CAS No.

34004-67-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,5,5-trimethyloxolan-3-one

InChI

InChI=1S/C7H12O2/c1-5-6(8)4-7(2,3)9-5/h5H,4H2,1-3H3

InChI Key

IPVABZOEFKUFHY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(O1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related furanones:

Compound Name Substituents Key Functional Groups Molecular Formula Boiling Point/Stability Primary Applications
3(2H)-Furanone, dihydro-2,5,5-trimethyl- 2-CH₃, 5-CH₃, 5-CH₃ Cyclic ester C₇H₁₂O₂ Not explicitly reported* Potential flavorant/stabilizer
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) 4-OH, 2-CH₃, 5-CH₃ Hydroxyl, cyclic ester C₆H₈O₃ ~125–130°C (decomposes) Food flavoring (strawberry, pineapple)
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) 4-OCH₃, 2-CH₃, 5-CH₃ Methoxy, cyclic ester C₇H₁₀O₃ Higher stability vs. HDMF Stabilized flavor additive
Sotolon (4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one) 3-OH, 4-CH₃, 5-CH₃ Hydroxyl, cyclic ester C₆H₈O₃ ~60–70°C (sublimes) Aroma compound (curry, fenugreek)
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Maple furanone) 3-OH, 4-CH₃, 5-C₂H₅ Hydroxyl, cyclic ester C₇H₁₀O₃ Not reported Maple syrup aroma

*Inference: The trimethyl substitution likely increases hydrophobicity and thermal stability compared to hydroxylated analogs like HDMF.

Physicochemical Properties

  • dihydro-5,5-dimethyl-2(3H)-furanone at 48–49°C/1 mmHg ).
  • Solubility : Increased methyl groups may enhance lipid solubility, favoring use in hydrophobic matrices.
  • Stability : Methyl groups at positions 2,5,5 likely confer resistance to oxidation compared to hydroxylated analogs, similar to DMMF .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3(2H)-Furanone, dihydro-2,5,5-trimethyl-?

  • Methodological Answer : The compound can be synthesized via cyclization of γ-keto acids or through alkylation of dihydrofuranone precursors. For example, alkylation using methyl iodide under anhydrous conditions with alkoxide-free butyllithium ensures minimal side reactions (critical for purity) . Optimization of reaction parameters (e.g., temperature, solvent polarity) is essential for yield improvement.
  • Key Data :

ParameterExample ValueReference
CatalystButyllithium
Reaction Temp.-20°C to 25°C

Q. How is the structural identity of this compound confirmed in experimental settings?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O-C furanone ring) .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 114.14 (C₆H₁₀O₂) and fragmentation patterns (e.g., loss of CH₃ groups) .
  • NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm) and ring protons (δ 4.0–5.0 ppm) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., vapor pressure) be resolved for this compound?

  • Methodological Answer : Discrepancies in vapor pressure values (e.g., Stull vs. NIST-calculated Antoine coefficients) require cross-validation using:

  • Antoine Equation : log₁₀(P) = A − (B / (T + C)), where parameters vary by measurement techniques .
  • Experimental Replication : Controlled vapor pressure measurements using static or dynamic methods under inert atmospheres.
    • Key Data :
SourceABCTemp. Range (K)
NIST (Stull)4.8062156.126-30.786311.4–480

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations using the IUPAC Standard InChIKey (e.g., NPHAVLULUWJQAS-UHFFFAOYSA-N ) can model:

  • Electrophilic Sites : Partial charges on carbonyl carbons.
  • Nucleophilic Susceptibility : Frontier molecular orbital (FMO) analysis for HOMO-LUMO gaps .

Q. What mechanistic insights exist for its degradation under oxidative or thermal conditions?

  • Methodological Answer : Degradation pathways involve:

  • Thermal Decomposition : Cleavage of the lactone ring above 220°C, monitored via TGA-MS .
  • Oxidative Stability : Hydroperoxide formation under O₂ exposure, characterized by GC-MS .

Q. What challenges arise in optimizing enantiomeric purity during synthesis?

  • Methodological Answer : Racemization risks during alkylation steps require:

  • Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives).
  • Low-Temperature Quenching : To preserve stereochemistry, as noted in dihydrofuranone syntheses .

Data Interpretation Guidelines

  • Spectral Contradictions : Compare IR/Raman data across studies to identify impurities (e.g., residual solvents in NMR ).
  • Thermodynamic Validation : Use DSC for melting point verification if literature values conflict .

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